2-(4-Chloro-2-nitrophenoxy)benzaldehyde
Description
2-(4-Chloro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative with a phenoxy substituent bearing both chlorine and nitro groups at the 4- and 2-positions, respectively. Such aldehydes are typically intermediates in organic synthesis, particularly for forming azomethines (Schiff bases) or metal complexes with applications in photoluminescence and biological activity .
Properties
CAS No. |
16813-60-8 |
|---|---|
Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H |
InChI Key |
OMGDRCFWOXCCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Chloro-2-nitrophenoxy)benzaldehyde with four analogs, focusing on substituent effects, spectral properties, and reactivity.
Structural and Physical Properties
*Calculated based on substituent addition to 2-(4-Chlorophenoxy)benzaldehyde.
Key Observations :
- The nitro group in this compound increases molecular weight and polarity compared to chloro- or fluoro-substituted analogs.
- The combined Cl and NO₂ substituents create a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity at the aldehyde group .
Chemical Reactivity
- Condensation Reactions: Benzaldehyde derivatives undergo condensation with amines to form azomethines. The nitro group in this compound likely accelerates this reaction due to its electron-withdrawing nature, which activates the aldehyde toward nucleophilic attack. This contrasts with 2-(4-Chlorophenoxy)benzaldehyde, where reactivity is moderated by the absence of NO₂ .
- Stability: Nitro-containing compounds (e.g., 2-(2-Nitrophenoxy)benzaldehyde) may exhibit reduced thermal stability compared to chloro analogs, as nitro groups can decompose under heat or friction .
Spectral and Photoluminescent Properties
- UV-Vis Absorption: Nitro groups induce a redshift in absorption spectra due to their strong electron-withdrawing effects. For example, azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde exhibit absorption maxima (~350–400 nm) influenced by substituents . The target compound’s NO₂ group may further redshift absorption compared to chloro- or fluoro-substituted analogs.
- Fluorescence: Nitro groups are known fluorescence quenchers. Thus, this compound likely has lower photoluminescence intensity than 2-(4-Fluorophenyl)benzaldehyde or 5-chloro-2-(N-tosylamino)benzaldehyde derivatives, which show measurable fluorescence in methylene chloride .
Preparation Methods
Reaction Protocol:
-
Substrate Activation : 4-Chloro-2-nitrophenol is deprotonated using a base (e.g., K₂CO₃ or NaOH) to form a phenoxide ion.
-
Coupling : The phenoxide reacts with 2-bromobenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours.
-
Work-Up : The product is isolated via extraction (dichloromethane/water) and purified by recrystallization (methanol or ethanol).
Key Data:
Mechanistic Insight : The nitro group withdraws electron density via resonance, stabilizing the Meisenheimer intermediate during the SNAr process. Chloro substituents further enhance ring activation through inductive effects.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings offer regioselective control, particularly for complex substrates. The Suzuki-Miyaura reaction is notable for its mild conditions and compatibility with boronic acids.
Reaction Protocol:
-
Substrate Preparation : 4-Chloro-2-nitroiodobenzene is synthesized via iodination of 4-chloro-2-nitrobenzene.
-
Coupling : The iodide reacts with 2-formylphenylboronic acid in the presence of Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 60°C.
-
Purification : Column chromatography (hexane/ethyl acetate) yields the aldehyde.
Key Data:
Advantage : This method avoids harsh bases and achieves high functional group tolerance, making it suitable for lab-scale synthesis.
Oxidation of Alcohol Precursors
A two-step strategy involving etherification followed by oxidation is effective for large-scale production.
Reaction Protocol:
Key Data:
Limitation : Over-oxidation to carboxylic acids may occur without precise stoichiometric control.
Phase-Transfer Catalysis (PTC)
PTC enables reactions in biphasic systems, enhancing reaction rates and yields.
Reaction Protocol:
Key Data:
Advantage : Eliminates the need for dry solvents, reducing costs.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields.
Reaction Protocol:
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